

Performance benchmarking of 5-Hydroxy-2-methylpyridine-d6 against similar compounds

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylpyridine-d6

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Performance Benchmarking of 5-Hydroxy-2-methylpyridine-d6: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of **5-Hydroxy-2-methylpyridine-d6** against its non-deuterated counterpart and other similar heterocyclic compounds. The strategic incorporation of deuterium in drug candidates has been shown to significantly enhance pharmacokinetic properties and overall performance. This document summarizes key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways to support researchers in their drug discovery and development endeavors.

Executive Summary

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can lead to improved metabolic stability, increased systemic exposure, and potentially enhanced safety and efficacy profiles of drug molecules. While direct comparative data for **5-Hydroxy-2-methylpyridine-d6** is not extensively available in peer-reviewed literature, this guide synthesizes findings from studies on structurally similar deuterated compounds to provide a robust predictive comparison. The presented data strongly suggests that **5-Hydroxy-2-methylpyridine-d6** will exhibit superior metabolic stability and a more favorable pharmacokinetic profile compared to its non-deuterated analog.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected and observed performance improvements of deuterated compounds over their non-deuterated analogs, based on studies of similar heterocyclic molecules.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

Compound	Species	Half-life (t _{1/2} , min)	Intrinsic Clearance (CL _{int} , mL/min/g protein)	Reference
Non-deuterated imidazo[1,2-a]pyridine-3-carboxamide	Human	30	-	[1]
Deuterated imidazo[1,2-a]pyridine-3-carboxamide	Human	53	-	[1]
Non-deuterated imidazo[1,2-a]pyridine-3-carboxamide	Rat	29	48	[1]
Deuterated imidazo[1,2-a]pyridine-3-carboxamide	Rat	50	28	[1]
Non-deuterated imidazo[1,2-a]pyridine-3-carboxamide	Dog	18	78	[1]
Deuterated imidazo[1,2-a]pyridine-3-carboxamide	Dog	22	64	[1]

Data from a study on analogous deuterated imidazo[1,2-a]pyridine compounds demonstrates a significant increase in metabolic half-life and a decrease in intrinsic clearance, indicating improved stability.[\[1\]](#)

Table 2: In Vivo Pharmacokinetic Parameters in Mice

Compound	Cmax (ng/mL)	AUC (ng·h/mL)	Clearance (L/h/kg)	Half-life (t _{1/2} , h)	Reference
NMS-P937 (Non-deuterated PLK1 Inhibitor)	-	-	4.7 ± 0.8	-	[2] [3]
PR00012 (Deuterated PLK1 Inhibitor)	-	-	0.9 ± 0.3	Slightly longer than NMS-P937	[2] [3]
Methadone (Non-deuterated)	-	-	4.7 ± 0.8	-	[3]
d9-Methadone (Deuterated)	4.4-fold increase	5.7-fold increase	0.9 ± 0.3	-	[3]

In vivo studies on a deuterated Polo-like kinase 1 (PLK1) inhibitor and deuterated methadone show a marked decrease in clearance and an increase in systemic exposure (AUC), consistent with the benefits of deuteration.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a test compound in liver microsomes.

Materials:

- Test compounds (5-Hydroxy-2-methylpyridine and **5-Hydroxy-2-methylpyridine-d6**)
- Pooled human, rat, or dog liver microsomes
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound at the desired final concentration.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
- Calculate the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after oral administration.

Materials:

- Test compounds (5-Hydroxy-2-methylpyridine and **5-Hydroxy-2-methylpyridine-d6**)
- Sprague-Dawley rats (male, 8-10 weeks old)
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Heparinized tubes for blood collection
- Centrifuge
- LC-MS/MS system

Procedure:

- Fast the rats overnight prior to dosing, with free access to water.
- Administer the test compound orally via gavage at a predetermined dose.
- Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
- Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and t_{1/2} using appropriate software.

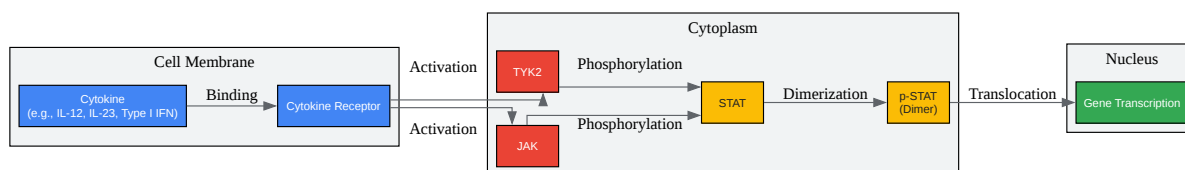
Mandatory Visualization

Signaling Pathways

The biological activities of 5-Hydroxy-2-methylpyridine and its analogs are believed to be mediated through various signaling pathways. Below are representative diagrams generated using Graphviz.

TYK2 Signaling Pathway

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme involved in immune signaling.^{[2][4][5][6][7]} Inhibition of this pathway is a therapeutic strategy for various autoimmune diseases.

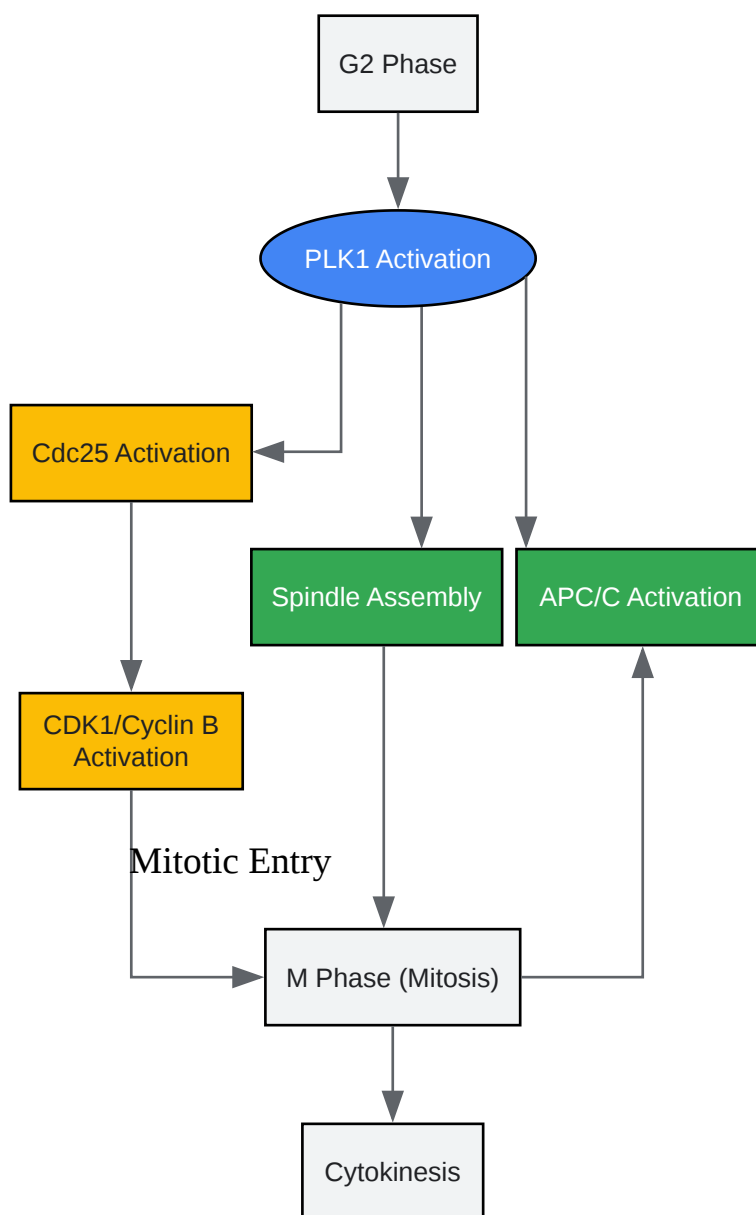


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TYK2 Signaling Pathway

PLK1 Signaling Pathway in Cell Cycle Regulation

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy.^{[8][9][10][11][12]}

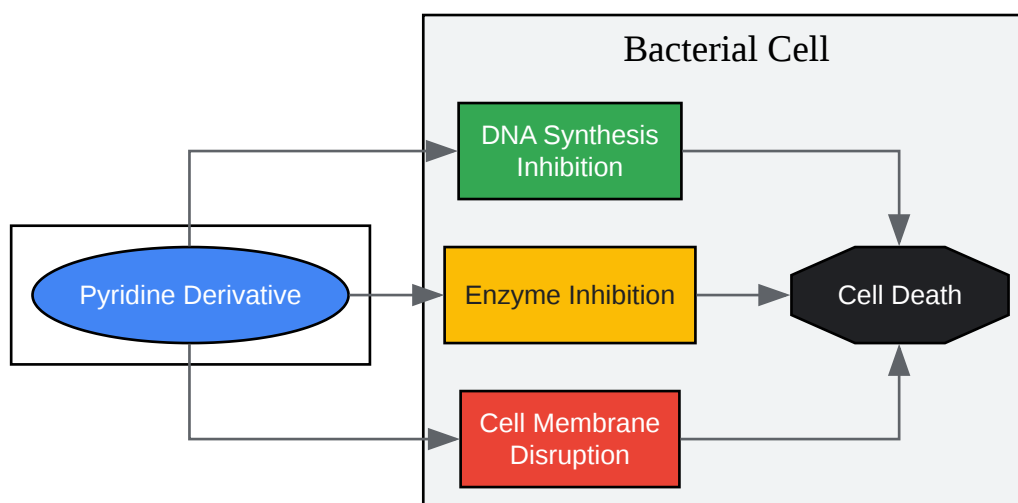


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PLK1 Signaling in Cell Cycle

Potential Antimicrobial Mechanism of Action

Pyridine derivatives can exert antimicrobial effects through various mechanisms, including the disruption of cellular processes.[13][14][15]

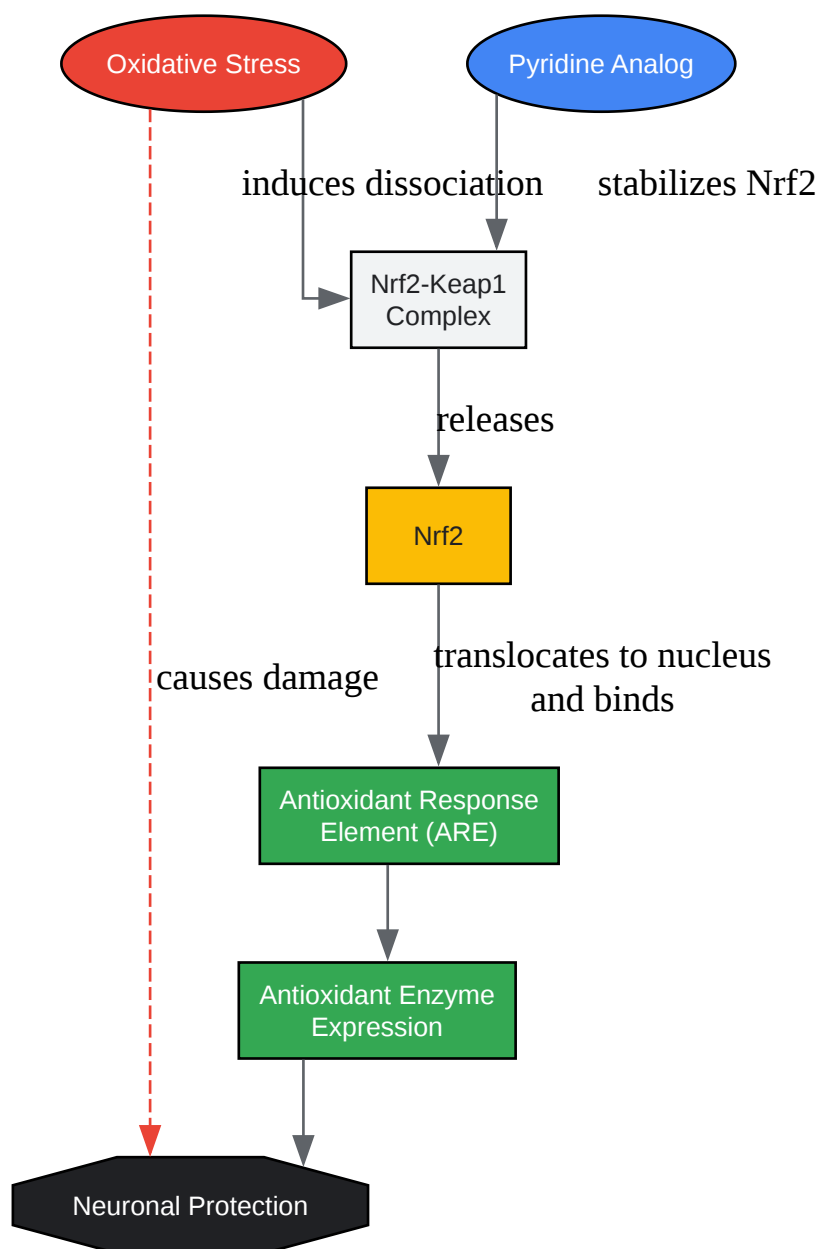


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Antimicrobial Action

Potential Neuroprotective Signaling Pathway

Pyridine analogs have shown neuroprotective effects, potentially through the activation of antioxidant response pathways.^{[16][17][18]}



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Neuroprotective Pathway

Conclusion

The strategic deuteration of 5-Hydroxy-2-methylpyridine is anticipated to confer significant advantages in its pharmacokinetic profile, primarily through enhanced metabolic stability. This leads to a longer half-life and increased systemic exposure, which can translate to improved efficacy and potentially a better safety profile with reduced dosing frequency. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued

investigation and development of **5-Hydroxy-2-methylpyridine-d6** and other deuterated compounds.

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